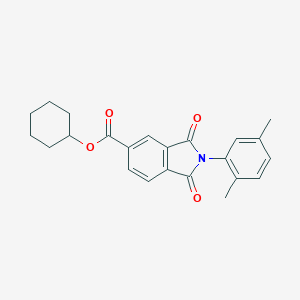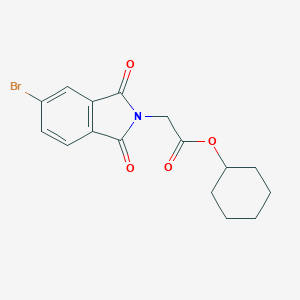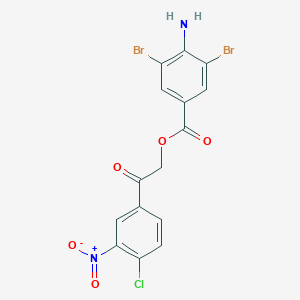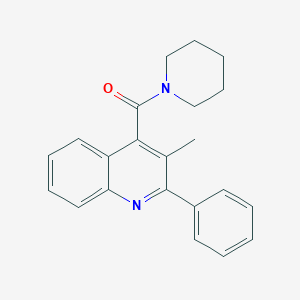
2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate is an organic compound that features both nitro and amino functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both electron-withdrawing and electron-donating groups in its structure makes it a versatile intermediate for further chemical transformations.
Preparation Methods
The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate typically involves a multi-step process. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by esterification and subsequent amination to introduce the amino group. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity of the final product.
Chemical Reactions Analysis
2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or nitro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro and amino groups can direct the incoming electrophile to specific positions on the ring.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, strong acids like sulfuric acid, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and the nature of the substituents on the aromatic ring.
Scientific Research Applications
2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory or antimicrobial properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biology: It can serve as a probe or marker in biological studies due to its distinct chemical properties.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate can be compared with other similar compounds such as:
3-Amino-3-(4-nitrophenyl)propanoic acid: This compound also features both nitro and amino groups but differs in the position and nature of the substituents.
2-Nitro-m-toluic acid: This compound has a nitro group and a carboxylic acid group, making it structurally similar but functionally different.
Isopropyl 3-aminobenzoate: This compound has an amino group and an ester group but lacks the nitro group.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.
Properties
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 3-aminobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c16-12-5-1-4-11(7-12)15(19)22-9-14(18)10-3-2-6-13(8-10)17(20)21/h1-8H,9,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQBEZHTQOYYLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-Oxo-2-(4-phenylphenyl)ethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B434900.png)
![2-{4-Nitrophenyl}-2-oxoethyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B434903.png)

![3-(Phenylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B434956.png)
![(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetic acid](/img/structure/B435001.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B435017.png)




![3-{[4-(4-Chlorophenoxy)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B435230.png)
![2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}ACETATE](/img/structure/B435239.png)
![17-[2-(morpholin-4-yl)-2-oxoethyl]-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione](/img/structure/B435312.png)

